5-溴-2-甲氧基苯甲腈

概述

描述

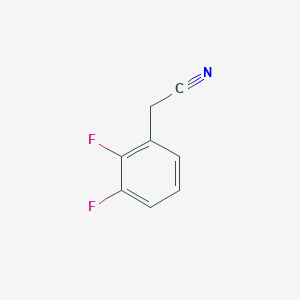

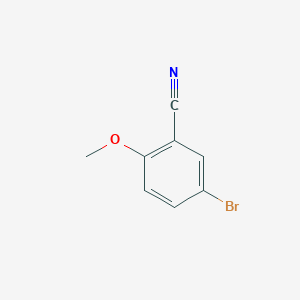

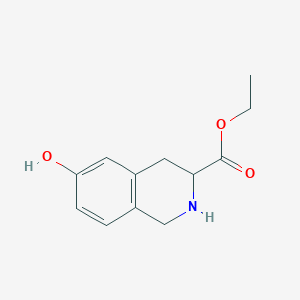

5-Bromo-2-methoxybenzonitrile is a chemical compound with the formula C8H6BrNO . It is used for research and development purposes .

Molecular Structure Analysis

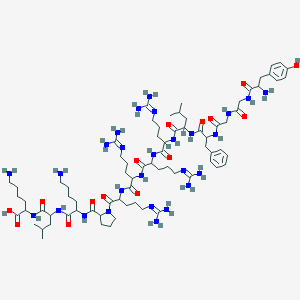

The molecular structure of 5-Bromo-2-methoxybenzonitrile has been analyzed using DFT levels employing HF/B3LYP methods with 6-311++G (2d,p) as the basis set .Chemical Reactions Analysis

The chemical reactions of 5-Bromo-2-methoxybenzonitrile have been studied . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 287.8±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .Physical And Chemical Properties Analysis

5-Bromo-2-methoxybenzonitrile has a molecular weight of 212.04 g/mol . It has a density of 1.6±0.1 g/cm3, a boiling point of 287.8±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 45.4±0.4 cm3, a polar surface area of 33 Ų, and a molar volume of 135.6±5.0 cm3 .科学研究应用

Quantum Mechanical Calculations

This compound has been studied through quantum mechanical calculations aided by Density Functional Theory (DFT). Researchers have used DFT levels employing HF/B3LYP methods with 6-311++G (2d,p) as a basis set to predict geometrical parameters such as bond length, bond angle, and dihedral angle .

Spectroscopic Studies

5-Bromo-2-methoxybenzonitrile has been subject to spectroscopic studies, including IR & Raman intensities, to understand its molecular assignments and properties .

Second Harmonic Generation Studies

The compound has also been analyzed for its second harmonic generation capabilities, which is a property used in non-linear optics and photonics .

安全和危害

5-Bromo-2-methoxybenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

作用机制

Target of Action

It’s known that benzonitrile derivatives are often used as intermediates in the synthesis of various pharmaceuticals and can interact with a wide range of biological targets .

Mode of Action

It has been studied for its potential in second harmonic generation (shg) applications, which are important in fields like bio-imaging and telecommunications . The compound’s interaction with its targets would likely involve the formation of non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions .

Biochemical Pathways

Benzonitrile derivatives are known to be involved in a variety of biochemical processes, depending on their specific functional groups and the biological targets they interact with .

Pharmacokinetics

The compound’s molecular weight (21204 g/mol) and its lipophilic nature suggest that it could potentially be well-absorbed and distributed throughout the body .

Result of Action

Its potential in shg applications suggests that it could have significant effects at the molecular level, possibly altering the properties of biological tissues or cells when used in bio-imaging applications .

Action Environment

The action, efficacy, and stability of 5-Bromo-2-methoxybenzonitrile can be influenced by various environmental factors. For instance, the compound’s stability and reactivity could be affected by factors such as temperature, pH, and the presence of other chemical species .

属性

IUPAC Name |

5-bromo-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOASAXVECBZCRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403079 | |

| Record name | 5-bromo-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methoxybenzonitrile | |

CAS RN |

144649-99-0 | |

| Record name | 5-Bromo-2-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144649-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What spectroscopic techniques were used to characterize 5-Bromo-2-methoxybenzonitrile and how does DFT contribute to the analysis?

A1: The research utilized FT-IR and FT-Raman spectroscopy to analyze the vibrational modes of 5-Bromo-2-methoxybenzonitrile []. DFT calculations, specifically at the B3LYP/6-311++G(2d,p) level of theory, were employed to predict the molecule's vibrational frequencies and compare them with experimental data. This comparison helps confirm the accuracy of the structural assignments and provides insights into the molecule's vibrational behavior.

Q2: Why is 5-Bromo-2-methoxybenzonitrile a molecule of interest for Non-Linear Optical (NLO) applications? How was DFT used to investigate this potential?

A2: The presence of conjugated pi-electron systems and the electron-withdrawing bromine atom in 5-Bromo-2-methoxybenzonitrile suggests potential for NLO applications like frequency doubling and Second Harmonic Generation (SHG) []. The study utilized DFT calculations with various basis sets to determine the molecule's NLO properties. This involved calculating parameters like the first hyperpolarizability, which provides a quantitative measure of a molecule's NLO response.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B137429.png)

![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)

![2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B137440.png)

![2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid](/img/structure/B137453.png)